molecular formula C15H23BrO B1316359 Benzene, [[(8-bromooctyl)oxy]methyl]- CAS No. 83515-83-7

Benzene, [[(8-bromooctyl)oxy]methyl]-

Cat. No. B1316359
CAS RN: 83515-83-7
M. Wt: 299.25 g/mol
InChI Key: IOPORJRVEUCPIV-UHFFFAOYSA-N
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Description

“Benzene, [[(8-bromooctyl)oxy]methyl]-” is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has a molecular formula of C15H23BrO and a molecular weight of 299.25 g/mol .


Physical And Chemical Properties Analysis

“Benzene, [[(8-bromooctyl)oxy]methyl]-” has a predicted boiling point of 351.5±25.0 °C and a predicted density of 1.162±0.06 g/cm3 .

properties

IUPAC Name

8-bromooctoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPORJRVEUCPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569069
Record name {[(8-Bromooctyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, [[(8-bromooctyl)oxy]methyl]-

CAS RN

83515-83-7
Record name {[(8-Bromooctyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 2 (133 g, 0.5635 mol) was dissolved in 1.5 L of DCM, CBr4 (280.35 g, 0.8456 mol) was added to this stirring solution and the reaction mixture was cooled to 0° C. under an inert atmosphere. PPh3 (251.03 g, 0.9571 mol) was then added in portions maintaining the temperature below 20° C. and after complete addition, the reaction mixture was stirred for 3 hours at room temperature. After completion of reaction, solid (PPh3O) precipitated out from the reaction mixture was isolated by filtration and the filtrate was diluted with crushed ice (˜1.5 kg) and extracted with DCM (3×750 mL). The organic layer was separated, dried over anhydrous Na2SO4 and distilled under vacuum. The resulting crude compound was chromatographed on 60-120 mesh silica gel column using 0-5% ethyl acetate in hexanes as eluting system to afford compound 3 (150 g, 89%) as pale yellow liquid. 1H NMR (400 MHz, CDCl3): δ=7.33-7.25 (m, 5H), 4.49 (s, 2H), 3.47-3.41 (m, 2H), 3.41-3.37 (m, 2H), 1.86-1.80 (m, 4H), 1.62-1.56 (m, 2H), 1.42-1.29 (m, 8H).
Quantity
133 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
280.35 g
Type
reactant
Reaction Step Two
Name
Quantity
251.03 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
solvent
Reaction Step Four
Yield
89%

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